3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₁₃ClOS It is characterized by the presence of a cyclohexanone ring substituted with a 3-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one
- 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
- 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one
Uniqueness: 3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the 3-chlorophenylsulfanyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C12H13ClOS |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
QAYWXUSPDPHAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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